2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide
Overview
Description
2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of thiadiazole derivatives, which have been found to possess a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. Additionally, this compound has been found to activate the Nrf2-ARE signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties, which may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide in lab experiments is its wide range of biological activities. This compound has been found to possess antimicrobial, antitumor, anti-inflammatory, and antioxidant properties, making it a versatile tool for scientific research. Additionally, this compound is relatively easy to synthesize and has been optimized for high yield and purity.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been found to be relatively safe in vitro, further studies are needed to determine its toxicity in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide. One area of interest is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential toxicity in vivo. Other future directions for research include the synthesis of analogs of this compound and the exploration of its potential as a drug delivery system.
Scientific Research Applications
2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential as a therapeutic agent. This compound has been found to possess a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. Several studies have demonstrated the efficacy of this compound in inhibiting the growth of cancer cells, reducing inflammation, and protecting against oxidative stress.
properties
IUPAC Name |
2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS4/c1-14-7-11-8(17-12-7)16-4-5(13)10-6-9-2-3-15-6/h2-3H,4H2,1H3,(H,9,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYSYGWAXSZVCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)SCC(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.